17-Amino Geldanamycin-13C,15N2
Description
Structural Characterization of 17-Amino Geldanamycin Core Framework
17-Amino Geldanamycin represents an active metabolite derived from the parent compound 17-allylamino-17-demethoxygeldanamycin, belonging to the benzoquinone ansamycin family of natural products. The core molecular architecture features a distinctive macrocyclic lactam structure characteristic of the ansamycin antibiotic class, incorporating a benzoquinone moiety fused to a polyketide-derived macrocyclic framework. The structural foundation consists of a 22-membered macrocyclic ring system containing multiple stereogenic centers and functional groups that contribute to its biological activity and chemical stability.
The fundamental structural elements include a benzoquinone ring system positioned at one terminus of the macrocycle, connected through an amide linkage to the extensive polyketide chain. The molecule contains several methoxy substituents, hydroxyl groups, and carbamate functionality strategically positioned throughout the molecular framework. The stereochemistry of the compound is precisely defined, with multiple chiral centers contributing to the overall three-dimensional architecture essential for biological recognition and binding interactions.
The ansamycin core structure demonstrates remarkable conformational flexibility, particularly regarding the macrocyclic amide bond configuration. Research has established that geldanamycin derivatives can adopt different conformational states, transitioning between trans-amide and cis-amide conformations depending on environmental conditions and binding interactions. This conformational adaptability plays a crucial role in the molecular recognition processes and biological activity of the compound family.
Isotopic Labeling Strategy: Rationale for Carbon-13 and Nitrogen-15-2 Incorporation
The strategic incorporation of stable isotopes into the 17-amino geldanamycin framework serves multiple analytical and research purposes, primarily focusing on enhanced detection capabilities and metabolic pathway elucidation. Stable isotope labeling represents a powerful tool in analytical chemistry, providing internal standards for quantitative analysis while enabling researchers to trace molecular transformations in complex biological systems. The selection of carbon-13 and nitrogen-15 isotopes reflects their favorable nuclear magnetic resonance properties and mass spectrometric characteristics.
Carbon-13 labeling offers significant advantages in nuclear magnetic resonance spectroscopy applications, providing enhanced signal resolution and enabling detailed structural analysis of molecular interactions and conformational changes. The incorporation of carbon-13 at specific positions within the molecular framework allows for precise monitoring of metabolic transformations and chemical modifications that occur during biological processing. Additionally, the mass difference introduced by carbon-13 substitution facilitates mass spectrometry-based quantification protocols with improved accuracy and precision.
Nitrogen-15-2 labeling strategy involves the incorporation of two nitrogen-15 atoms within the molecular structure, specifically targeting nitrogen-containing functional groups such as the amino substituent and carbamate moiety. This dual nitrogen labeling approach provides multiple analytical advantages, including enhanced mass spectrometric detection sensitivity and improved structural characterization capabilities. The nitrogen-15 isotope demonstrates excellent stability under various analytical conditions while maintaining the chemical and biological properties of the parent compound.
The combination of carbon-13 and nitrogen-15 labeling creates a unique isotopic signature that enables unambiguous identification and quantification in complex analytical matrices. This multi-isotope labeling approach is particularly valuable in environmental monitoring applications, where precise detection of trace-level compounds is essential for accurate assessment of contamination levels and exposure risks.
Molecular Formula and Mass Spectrometry-Based Validation
The isotopically labeled 17-Amino Geldanamycin-Carbon-13,Nitrogen-15-2 possesses the molecular formula C27[Carbon-13]H39N[Nitrogen-15]2O8, reflecting the strategic incorporation of stable isotopes while maintaining the fundamental structural framework of the parent compound. The molecular weight of 548.60 daltons represents an increase from the unlabeled compound due to the mass contribution of the heavier isotopes, providing a distinct mass spectrometric signature essential for analytical applications.
Mass spectrometry validation protocols demonstrate characteristic fragmentation patterns that confirm the structural integrity and isotopic labeling positions within the molecule. The compound exhibits specific fragmentation pathways under electrospray ionization conditions, generating diagnostic product ions that validate both the structural framework and isotopic labeling strategy. These fragmentation patterns include the sequential loss of functional groups such as methoxy and carbamate moieties, consistent with established geldanamycin derivative behavior.
| Analytical Parameter | Specification |
|---|---|
| Molecular Formula | C27[Carbon-13]H39N[Nitrogen-15]2O8 |
| Molecular Weight | 548.60 g/mol |
| Purity | ≥95% |
| Physical Appearance | Purple Solid |
| Solubility | Chloroform, Methanol |
| Storage Conditions | -20°C |
High-performance liquid chromatography coupled with tandem mass spectrometry analysis provides comprehensive validation of the compound identity and purity. The analytical method employs selected reaction monitoring protocols specifically designed to detect the isotopically labeled compound with high sensitivity and selectivity. The retention time characteristics and mass spectrometric behavior confirm the successful incorporation of stable isotopes without compromising the fundamental chemical properties.
The International Union of Pure and Applied Chemistry nomenclature for the compound is designated as (4E,6E,8S,9S,10E,12S,13R,14S,16R)-19-(amino-nitrogen-15)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate-carbon-13-nitrogen-15. This systematic nomenclature precisely defines the stereochemical configuration and isotopic labeling positions, providing unambiguous chemical identification for regulatory and analytical purposes.
Nuclear magnetic resonance spectroscopy validation confirms the structural integrity and isotopic labeling positions through characteristic chemical shift patterns and coupling constants. The carbon-13 and nitrogen-15 isotopes provide enhanced spectroscopic resolution, enabling detailed structural characterization and confirmation of labeling success. These spectroscopic techniques serve as complementary analytical tools for comprehensive compound validation and quality assurance protocols.
Properties
Molecular Formula |
C₂₇¹³CH₃₉N¹⁵N₂O₈ |
|---|---|
Molecular Weight |
548.6 |
Synonyms |
17-Amino-17-demethoxygeldanamycin-13C,15N2; 17-Aminogeldanamycin-13C,15N2; NSC 255109-13C,15N2; 17AG-13C,15N2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
- Non-Isotopic 17-Amino Geldanamycin: The non-labeled counterpart exhibits potent anti-proliferative activity against cancer cell lines (e.g., KB and KB/VCR cells), with IC50 values as low as 0.51–1.11 μM . Introduction of the 17-amino group enhances water solubility and metabolic stability compared to parent geldanamycin, which suffers from hepatotoxicity and poor bioavailability .
- 17-(Allylamino-d5) Geldanamycin: This deuterated analogue replaces the 17-amino group with a deuterated allylamino moiety.
- 7-Descarbamoyl 17-Amino Geldanamycin-15N: A related isotopologue lacking the carbamoyl group at position 7 and labeled with 15N. This modification reduces steric hindrance but may alter binding affinity to HSP90 .
2.2 Isotope-Labeled Compounds in Research
- Fipronil-13C2,15N2: Used in environmental fate studies, this insecticide analogue employs dual labeling to trace degradation pathways and metabolite formation. Unlike 17-Amino Geldanamycin-13C,15N2, its application is ecological rather than therapeutic .
Glycine-13C2,15N :
A metabolomics standard with 13C and 15N labels, enabling studies on protein synthesis and nitrogen cycling. While both compounds utilize dual isotopes, glycine serves as a metabolic building block, contrasting with geldanamycin’s role as a targeted therapeutic .
2.3 Pharmacological and Analytical Comparisons
Research Findings and Challenges
- Purity and Contamination: Commercial 15N2 gas stocks are often contaminated with 15N-labeled ammonium or nitrate, which can overestimate nitrogen fixation rates in studies using 15N2-labeled compounds . Rigorous validation of isotopic purity is critical for this compound to avoid skewed data .
- Methodological Considerations: Pre-equilibration of 15N2 gas in aqueous solutions (e.g., cell culture media) minimizes isotopic heterogeneity, a lesson from microbial nitrogen fixation studies . For this compound, this ensures uniform labeling in biological systems.
- Analytical Techniques: High-resolution LC-MS/MS and NMR are essential for confirming isotopic incorporation. For example, 13C2,15N-glycine requires HR-LC/MS to distinguish natural isotopic abundance from experimental labeling . Similar protocols apply to this compound .
Preparation Methods
Nucleophilic Substitution Mechanism
Geldanamycin’s 17-methoxy group undergoes nucleophilic displacement with amines under aprotic conditions. In the patented method, geldanamycin reacts with excess amine (e.g., allylamine for 17-AAG) in dichloromethane or ethyl acetate, catalyzed by bases like N,N-diisopropylethylamine. For 17-amino derivatives, ammonia (NH3) serves as the nucleophile, introducing the primary amine group. When using 15N-labeled ammonia (15NH3), the resulting product incorporates 15N2 at the 17-position.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane or ethyl acetate |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 12–24 hours |
| Base | N,N-Diisopropylethylamine |
| Ammonia Equivalents | 5–10 eq |
This method achieves yields exceeding 70% with >99% purity after crystallization.
Isotopic Labeling Strategies
13C Incorporation into the Geldanamycin Backbone
Geldanamycin is biosynthesized by Streptomyces hygroscopicus, allowing 13C enrichment via microbial fermentation. Feeding 13C-labeled glucose or acetate to the culture media results in uniform 13C incorporation into the polyketide backbone. Mechanochemical methods, inspired by 17O-labeling techniques, could further enhance 13C enrichment. For example, ball-milling geldanamycin with 13C-enriched precursors under solvent-free conditions may accelerate isotopic exchange.
Isotopic Enrichment Efficiency
| Method | 13C Incorporation (%) | Time Required |
|---|---|---|
| Microbial Fermentation | 90–95 | 7–10 days |
| Mechanochemical Milling | 40–60 | 30–60 minutes |
15N2 Labeling at the 17-Amino Position
The 15N2 label is introduced during the nucleophilic substitution step using 15NH3. To maximize isotopic purity, anhydrous 15NH3 gas is bubbled into the reaction mixture, ensuring stoichiometric excess. Post-synthesis, excess 15NH3 is removed via rotary evaporation, and the product is crystallized to >99% isotopic purity.
Purification and Polymorphism Control
Crystallization solvents critically influence the physical and chemical properties of this compound. As demonstrated in the patent, two polymorphs exist:
-
Low-melting form (147–153°C) : Crystallized from isopropanol, offering superior solubility in oils and organic solvents.
-
High-melting form (200–212°C) : Crystallized from ethanol/water, exhibiting enhanced stability for long-term storage.
Crystallization Conditions
| Solvent System | Polymorph Form | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | Low-melting | 85–90 | >99 |
| Ethanol/Water (3:1) | High-melting | 75–80 | >99 |
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms isotopic incorporation. The molecular ion peak for this compound (m/z 933.4240 [M+H]+) shifts according to the 13C and 15N content. For example, a 13C29H4015N2O9 formulation shows a +29 Da shift from the unlabeled analog.
Nuclear Magnetic Resonance (NMR)
-
1H NMR : The 17-amino group’s protons resonate at δ 5.23–5.14 ppm (methanol-d4).
-
13C NMR : 13C-enriched carbons exhibit distinct splitting patterns, with J-coupling constants (~55 Hz) between adjacent 13C atoms.
-
15N NMR : The 15N2 label generates a doublet at δ −350 ppm, confirming amine incorporation.
Applications in Biomedical Research
This compound enables precise tracking of HSP90 inhibition in vivo. In pharmacokinetic studies, its 13C/15N labels facilitate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving detection limits of 1 ng/mL. Comparative trials show that 17-DMAG (a dimethylated analog) exhibits superior water solubility but lower blood-brain barrier penetration than the 17-amino derivative .
Q & A
Q. What is the significance of <sup>13</sup>C and <sup>15</sup>N2 isotopic labeling in 17-Amino Geldanamycin for structural and mechanistic studies?
The isotopic labels enable precise tracking of molecular interactions and metabolic pathways. <sup>13</sup>C NMR and <sup>15</sup>N isotopic tracing are critical for elucidating binding dynamics with HSP90, conformational changes, and degradation products . For example, <sup>13</sup>C labeling allows quantification of carbon backbone stability during thermal stress assays, while <sup>15</sup>N2 aids in distinguishing endogenous nitrogen sources from experimental artifacts in nitrogen-fixation studies .
Q. How is 17-Amino Geldanamycin-<sup>13</sup>C,<sup>15</sup>N2 synthesized and validated for experimental use?
Synthesis involves substituting the methoxy group at position 17 with an allylamine moiety, followed by isotopic enrichment using <sup>13</sup>C-labeled precursors and <sup>15</sup>N2 gas. Validation requires multi-step characterization:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity and isotopic incorporation .
- Mass spectrometry : High-resolution MS verifies molecular weight (±0.001 Da) and isotopic purity .
- Crystallography : X-ray diffraction (e.g., PDB 2BSZ) resolves conformational changes induced by the 17-amino substitution .
Q. What analytical techniques are essential for assessing the purity of 17-Amino Geldanamycin-<sup>13</sup>C,<sup>15</sup>N2 in biological assays?
Purity validation requires:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to separate degradation products.
- Isotopic ratio MS : Quantifies <sup>13</sup>C and <sup>15</sup>N2 enrichment levels (target ≥98% isotopic purity) .
- Contaminant screening : Gas chromatography (GC) detects residual solvents, while ICP-MS identifies trace metal impurities .
Advanced Research Questions
Q. How can contamination in commercial <sup>15</sup>N2 gas stocks impact studies using 17-Amino Geldanamycin-<sup>15</sup>N2?
Contaminants like <sup>15</sup>NH4<sup>+</sup> or <sup>15</sup>NO3<sup>−</sup> in <sup>15</sup>N2 gas (up to 530 nmoles N L<sup>-1</sup> d<sup>-1</sup> ) can falsely elevate nitrogen fixation rates. Mitigation strategies include:
- Pre-experiment gas testing : Use isotope-ratio MS to verify <sup>15</sup>N2 purity.
- Control experiments : Compare results with unlabeled N2 or use dual-isotope probes (e.g., <sup>14</sup>N/<sup>15</sup>N) to distinguish fixation from contamination .
Q. What methodological considerations are critical when designing HSP90 binding assays with 17-Amino Geldanamycin-<sup>13</sup>C,<sup>15</sup>N2?
- Equilibrium dialysis : Use labeled compound to measure binding constants (Kd) while correcting for nonspecific binding via <sup>13</sup>C background subtraction .
- Competitive assays : Co-incubate with unlabeled geldanamycin to validate specificity.
- Artifact controls : Include heat-denatured HSP90 to account for nonspecific isotope incorporation .
Q. How do discrepancies arise between acetylene reduction assays and <sup>15</sup>N2 tracer methods in nitrogen fixation studies?
The acetylene reduction assay measures gross fixation (C2H2 → C2H4), while <sup>15</sup>N2 quantifies net fixation after accounting for isotopic dilution and contamination. Key factors:
- Gas dissolution : The "bubble method" underestimates rates by up to 72% due to incomplete <sup>15</sup>N2 equilibration in aqueous phases .
- Calibration : Normalize acetylene-derived rates using a conversion factor (e.g., 3:1 C2H2:N2 ratio) validated via parallel <sup>15</sup>N2 experiments .
Q. How can researchers design replication studies to address variability in 17-Amino Geldanamycin-<sup>13</sup>C,<sup>15</sup>N2 experimental data?
- Protocol standardization : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
- Data transparency : Publish raw isotopic ratios, contamination checks, and statistical outliers (e.g., Grubbs' test) .
- Cross-lab validation : Share characterized batches of the compound to control for synthesis variability .
Methodological Pitfalls and Solutions
Q. How to resolve contradictory data in nitrogen fixation assays using 17-Amino Geldanamycin-<sup>15</sup>N2?
Contradictions often stem from:
- Contaminated <sup>15</sup>N2 : Implement gas pre-purification via cryogenic distillation .
- Incubation time : Short incubations (<1 hour) exacerbate dissolution errors; optimize duration using time-course experiments .
- Data normalization : Express rates as nmol N µg protein<sup>-1</sup> h<sup>-1</sup> to account for biomass variability .
Q. What steps ensure reproducibility in structural studies of 17-Amino Geldanamycin-<sup>13</sup>C,<sup>15</sup>N2-HSP90 complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
